molecular formula C10H17Br B14433676 3-Bromodec-1-yne CAS No. 79090-67-8

3-Bromodec-1-yne

Cat. No.: B14433676
CAS No.: 79090-67-8
M. Wt: 217.15 g/mol
InChI Key: GPRKTAKLJLUVHL-UHFFFAOYSA-N
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Description

3-Bromodec-1-yne is a brominated terminal alkyne that serves as a highly versatile building block in organic synthesis and materials science research. This compound features a reactive carbon-bromine bond on an alkynyl chain, making it an effective alkylating agent for the introduction of a long-chain alkyne functionality into target molecules . Its primary research value lies in its application in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely used for the facile and reliable conjugation of molecules, with applications in bioconjugation, polymer chemistry, and the development of chemical probes . Researchers can utilize this compound to synthesize more complex structures or to label molecules with a terminal alkyne group for subsequent coupling reactions. As a longer-chain analog of propargyl bromide, it may offer altered solubility and lipophilicity, which can be advantageous in specific applications. The compound is typically a liquid at room temperature and should be handled with care. It is expected to be highly flammable and may have lachrymatory (tear-inducing) properties, similar to related propargyl halides . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79090-67-8

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

3-bromodec-1-yne

InChI

InChI=1S/C10H17Br/c1-3-5-6-7-8-9-10(11)4-2/h2,10H,3,5-9H2,1H3

InChI Key

GPRKTAKLJLUVHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#C)Br

Origin of Product

United States

Contextual Landscape of Bromoalkynes in Contemporary Organic Synthesis

Historical Development of α-Halogenated Alkynes in Synthetic Chemistry

The journey of α-halogenated alkynes, also known as propargyl halides, in synthetic chemistry has been one of continuous evolution. Initially, haloalkynes were primarily synthesized by treating the corresponding terminal alkynes with a strong base followed by a reaction with a halogenating agent. uj.edu.pl A classic transformation that highlights the utility of related intermediates is the Corey-Fuchs reaction, developed in 1972, which provides a reliable method for converting aldehydes into terminal alkynes via a dibromo-olefin intermediate. researchgate.net

Over the years, milder and more convenient preparation methods have been developed, significantly increasing the accessibility and appeal of these compounds. uj.edu.pl For instance, the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) with a silver catalyst is now a common and efficient method. uj.edu.pl The development of transition metal catalysis revolutionized the use of haloalkynes, unlocking novel reaction pathways and allowing for the construction of complex molecular architectures with high efficiency and selectivity. uj.edu.pl These advances have shifted α-halogenated alkynes from mere curiosities to indispensable tools in the synthetic chemist's arsenal, enabling the formation of carbon-carbon and carbon-heteroatom bonds under increasingly mild conditions. uj.edu.plorganic-chemistry.org

Structural Attributes of 3-Bromodec-1-yne in Advanced Synthetic Design

This compound (CAS No. 79090-67-8) is a propargylic bromide, a class of compounds with the general structure R-CH(Br)C≡CH. acs.org Its synthetic potential is dictated by several key structural features: the terminal alkyne, the propargylic bromide, the C3 chiral center, and the unbranched seven-carbon (heptyl) chain.

The terminal alkyne moiety possesses an acidic proton, which can be removed by a base to generate a potent nucleophile (an acetylide). This allows for a variety of C-C bond-forming reactions. The propargylic bromide makes the C3 carbon an electrophilic center, susceptible to nucleophilic attack. This dual reactivity allows this compound to act as a versatile linchpin in molecular construction.

A crucial feature of this compound is the chiral center at the C3 position . This introduces the possibility of using this compound as a chiral building block for the synthesis of enantiomerically pure complex molecules, such as natural products and pharmaceuticals. The synthesis of such chiral propargyl bromides can be achieved through various asymmetric methods. nih.govrsc.orgresearchgate.net A particularly advanced concept in this area is the "memory of chirality" (MOC). acs.orgacs.orgmdpi.com In MOC-based reactions, an axially chiral enolate can be generated from an acyclic amino acid derivative which then cyclizes onto a bromoalkyne. acs.orgacs.org This process occurs with high enantioselectivity, effectively transferring the initial chirality of the starting material to the final product. acs.orgacs.org This strategy has been successfully applied in the total synthesis of complex natural products like hasubanan (B79425) alkaloids. acs.orgacs.org

The long heptyl chain primarily influences the molecule's physical properties, such as increasing its lipophilicity and affecting its solubility in various organic solvents.

While specific experimental data for this compound is not widely published, the properties of homologous 3-bromoalkynes can provide useful context.

Table 1: Physical and Chemical Properties of 3-Bromoalkyne Analogues
Compound NameMolecular FormulaMolar Mass (g/mol)Key PropertiesReference
3-Bromoprop-1-yne (Propargyl bromide)C₃H₃Br118.96Colorless liquid, BP: 89 °C, Density: 1.57 g/mL nih.gov
3-Bromo-1-butyneC₄H₅Br132.99Liquid, Refractive index: 1.472 (20 °C)
3-Bromopent-1-yneC₅H₇Br147.01Data available in public databases.
3-Bromohex-1-yneC₆H₉Br161.04Data available in public databases. acs.orgnih.gov
This compoundC₁₀H₁₇Br217.15CAS No: 79090-67-8 acs.org

Significance of Brominated Alkynes as Advanced Synthetic Intermediates

The significance of brominated alkynes like this compound lies in their remarkable versatility as synthetic intermediates. They serve as precursors for a wide array of functional groups and molecular scaffolds.

Propargylic substitution reactions are a cornerstone of their application. Propargyl bromides are excellent electrophiles for alkylating a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the valuable propargyl moiety into a molecule. organic-chemistry.orgnih.govmdpi.com These reactions can be mediated by various metals, such as zinc, indium, copper, and iron, often allowing for high chemo- and regioselectivity. rsc.orgmdpi.com

Furthermore, bromoalkynes are key participants in transition-metal-catalyzed cross-coupling reactions. For instance, 1-bromoalkynes readily undergo Sonogashira, Stille, and Suzuki couplings. Propargylic bromides can participate in Negishi cross-coupling reactions with arylzinc reagents, catalyzed by nickel complexes, to furnish chiral alkynes. organic-chemistry.org

Recent advances have also highlighted the utility of bromoalkynes in radical chemistry. They can serve as precursors to propargyl radicals, which can then be trapped enantioselectively in the presence of a chiral catalyst, opening new avenues for asymmetric C-C bond formation. rsc.org

A notable application is in intramolecular cyclization reactions. The dual functionality of a molecule containing both a bromoalkyne and a nucleophilic center allows for the construction of carbo- and heterocyclic rings. As mentioned, the use of chiral bromoalkyne-containing substrates in "memory of chirality" cyclizations provides an elegant and powerful method for synthesizing enantiomerically enriched cyclic amino acids and their derivatives. acs.orgacs.orgmdpi.com

Table 2: Key Synthetic Transformations of Bromoalkynes
Reaction TypeDescriptionExample ApplicationReference
PropargylationReaction with nucleophiles (e.g., aldehydes, imines, amines) to introduce a propargyl group.Synthesis of homopropargylic alcohols and amines. rsc.orgmdpi.com
Cross-Coupling ReactionsPalladium or Nickel-catalyzed coupling with organometallic reagents (e.g., organozinc).Asymmetric Negishi coupling to form chiral alkynes. organic-chemistry.org
Intramolecular CyclizationRing formation via reaction between the bromoalkyne and an internal nucleophile.Asymmetric synthesis of hasubanan alkaloids via memory of chirality. acs.orgacs.org
Radical ReactionsFormation of propargyl radicals for subsequent C-C bond formation.Enantioselective cyanation of propargylic C-H bonds via a radical relay mechanism. rsc.org
HydrothiolationMetal-catalyzed addition of thiols across the alkyne.Synthesis of β-halo vinyl sulfides from 1-bromoalkynes.

Mechanistic Investigations of 3 Bromodec 1 Yne Reactivity and Transformations

Reactivity Profiles of the Carbon-Bromine Bond in 3-Bromodec-1-yne

The carbon-bromine (C-Br) bond in this compound is a primary site for chemical reactions due to its polarity and the ability of the bromine atom to act as a leaving group. libretexts.orglibretexts.org The reactivity of this bond is central to both nucleophilic substitution and radical-mediated pathways.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving haloalkanes are fundamental transformations in organic chemistry. byjus.com In the case of this compound, a secondary alkyl halide, the carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org These reactions proceed via mechanisms that are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Secondary alkyl halides like this compound can undergo substitution via both S\N1 and S\N2 pathways. libretexts.org

S\N2 Mechanism: This is a bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

S\N1 Mechanism: This is a unimolecular process that involves the formation of a secondary carbocation intermediate after the slow departure of the bromide ion. libretexts.org This carbocation is then rapidly attacked by the nucleophile. libretexts.org The rate of this reaction is primarily dependent on the concentration of the alkyl halide. libretexts.org

The choice between these mechanisms for secondary systems is often competitive and can lead to a mixture of products. libretexts.org For instance, reaction with a strong, unhindered nucleophile in a polar aprotic solvent would favor the S\N2 pathway. Conversely, conditions that stabilize the carbocation intermediate, such as a polar protic solvent, would favor the S\N1 mechanism.

Factor Effect on S\N1 Effect on S\N2
Substrate Tertiary > Secondary > PrimaryMethyl > Primary > Secondary
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Leaving Group Good leaving group is essentialGood leaving group is essential

Radical Pathways Involving Brominated Alkynes

The C-Br bond can also undergo homolytic cleavage to generate radical intermediates. This can be initiated by heat, light, or a radical initiator. For instance, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. libretexts.org While this specific reaction relates to addition across the triple bond, radical abstraction of the bromine atom can also initiate other transformations.

Transformations Involving the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. msu.edu It also provides a site for various activation and rearrangement pathways.

Electrophilic Addition Reactions Across the Alkyne Moiety

Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards many electrophiles. msu.edu The addition of electrophiles to the triple bond of this compound can lead to a variety of products.

Addition of Halogens (X₂): The reaction of an alkyne with a halogen like bromine (Br₂) can result in the formation of a dihaloalkene. libretexts.org The addition is typically anti, leading to a trans configuration of the added halogens. libretexts.org With excess halogen, a tetrahaloalkane can be formed. libretexts.org The mechanism often involves the formation of a cyclic bromonium ion intermediate. libretexts.orgchemtube3d.com

Addition of Hydrogen Halides (HX): The addition of hydrogen halides like HBr follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the alkyne, and the halide adds to the more substituted carbon. libretexts.orglibretexts.org This proceeds through a vinyl cation intermediate, which is less stable than an alkyl carbocation. libretexts.orgmsu.edu The presence of a peroxide can reverse this regioselectivity, leading to anti-Markovnikov addition via a radical mechanism. libretexts.orgwikipedia.org

Reagent Product Type Regiochemistry/Stereochemistry
Br₂ (1 equiv.)DihaloalkeneAnti-addition
Br₂ (excess)Tetrahaloalkane-
HBrHaloalkeneMarkovnikov addition
HBr, ROORHaloalkeneAnti-Markovnikov addition

Alkyne Activation and Rearrangement Pathways

The alkyne functionality can be activated by various catalysts, leading to rearrangements and other transformations. While specific studies on this compound are limited, general principles of alkyne chemistry suggest several possibilities.

Rearrangement reactions can be a significant pathway for alkynes, often leading to the formation of more stable isomers. byjus.comwiley-vch.dewikipedia.org For example, under certain conditions, terminal alkynes can isomerize to internal alkynes. The Faworsky rearrangement, which involves the reaction of α-haloketones with a base, provides a classic example of a skeletal rearrangement involving a halo-functionalized substrate, although it is not directly applicable to this compound without prior modification. gla.ac.uk

Interplay Between Bromine and Alkyne Functionalities in Reaction Mechanisms

The presence of both a bromine atom and an alkyne in the same molecule leads to a complex interplay that can influence the outcome of reactions. The electronegativity of the bromine atom can affect the electron density of the nearby triple bond, potentially influencing its reactivity towards electrophiles. msu.edu

In some reactions, the two functional groups can act in concert. For example, in certain metal-catalyzed reactions, both the C-Br bond and the alkyne can be involved in the catalytic cycle. Palladium-catalyzed reactions, for instance, have been used for the oxy- and aminoalkynylation of alkenes using bromoalkynes. epfl.ch These reactions showcase the ability to selectively activate and transform the bromoalkyne in the presence of other functional groups.

Furthermore, hydrothiolation reactions of bromoalkynes catalyzed by indium triflate have been shown to proceed with high regioselectivity, where the thiol adds across the triple bond to form β-bromo vinyl sulfides. rsc.org This demonstrates a case where the alkyne is the primary site of reaction, with the bromine atom remaining in the product and influencing its subsequent synthetic utility.

Computational and Theoretical Studies of Bromoalkyne Reaction Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. wayne.edu For a molecule like this compound, theoretical studies can elucidate complex reaction mechanisms, predict reactivity, and interpret experimental observations. By modeling reaction pathways, chemists can gain insights into the transient structures and energy changes that govern the transformation of reactants into products. wayne.eduresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to map out the energetic landscape of a reaction, providing a foundation for understanding both kinetic and thermodynamic controls. up.ac.zamdpi.comnih.gov

Potential Energy Surface Analysis

A potential energy surface (PES) is a central concept in computational chemistry, serving as a multidimensional map that describes the potential energy of a molecular system as a function of the positions of its nuclei. wayne.edunumberanalytics.com The analysis of a PES is crucial for understanding reaction mechanisms. numberanalytics.com Stable chemical species such as reactants, products, and intermediates correspond to local minima (valleys) on this surface. researchgate.net The path of lowest energy connecting these minima represents the most likely reaction pathway, and the highest point along this path is the transition state, which corresponds to a saddle point on the PES. researchgate.net

The exploration of a PES for reactions involving bromoalkynes can reveal critical details about selectivity and reactivity. For example, in a study of radical reactions with haloalkynes, quantum chemical calculations were performed to understand regioselectivity. nih.gov By conducting a relaxed potential energy surface scan, researchers found that the transition state for a radical attack at the carbon atom bearing the halogen was energetically favored over an attack at the adjacent sp-hybridized carbon by approximately 3 kcal/mol. nih.gov This type of analysis, which can be applied to this compound, helps predict the site of reaction.

Computational algorithms can be used to explore the numerous feasible pathways for reactions. diva-portal.orgdiva-portal.org For instance, studies on the reactions of brominated radicals with other molecules have shown that reactions can proceed on different potential energy surfaces (e.g., singlet and triplet surfaces), with one often being much more competitive than the other. researchgate.net The initial association of reactants can lead to the formation of an intermediate, which can then isomerize or dissociate through various transition states to form different products. researchgate.net Verifying that a calculated saddle point structure indeed connects the intended reactants and products is confirmed using Intrinsic Reaction Coordinate (IRC) calculations. up.ac.za

Kinetic and Thermodynamic Interpretations

Kinetics, on the other hand, is governed by the energy barriers between minima, specifically the height of the transition state energy relative to the reactants. wayne.edu This energy barrier is known as the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier. nih.gov Computational studies can precisely calculate these barriers, allowing for the comparison of competing reaction pathways. The pathway with the lowest activation energy is kinetically favored and will be the dominant route for product formation. mdpi.commdpi.com

Theoretical investigations into the reactions of similar halogenated compounds provide a model for how the reactivity of this compound could be interpreted. For example, a detailed computational study on the reaction of 1-bromo-3,3,3-trifluoropropene with the hydroxyl radical explored six distinct reaction pathways. mdpi.com The activation energies and reaction enthalpies were calculated for each pathway, providing a clear picture of the most feasible channels. mdpi.comnih.gov The results showed that pathways involving addition to the carbon-carbon double bond or hydrogen abstraction from it were significantly more favorable than those leading to other products. nih.gov

The table below presents hypothetical data, modeled after findings for similar bromo-compounds, to illustrate how computational results for this compound might be interpreted. It compares the calculated activation energies and reaction enthalpies for two competing hypothetical pathways: nucleophilic substitution at the carbon bearing the bromine atom (Pathway A) and an elimination reaction to form a diene (Pathway B).

Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kcal/mol)Calculated Reaction Enthalpy (ΔH) (kcal/mol)Kinetic/Thermodynamic Favorability
Pathway ANucleophilic Substitution (SN2)18.5-10.2Kinetically less favored, but thermodynamically favorable.
Pathway BElimination (E2)15.3-5.8Kinetically favored due to lower energy barrier.

Based on this illustrative data, Pathway B would be the dominant reaction channel under kinetic control because its activation energy is lower than that of Pathway A. This means the elimination reaction would proceed at a faster rate. Although Pathway A is more thermodynamically stable (a more negative ΔH), its higher kinetic barrier would make it a minor pathway unless the reaction conditions (e.g., high temperature) were sufficient to overcome this barrier and allow for thermodynamic equilibrium to be reached. Such interpretations, derived from computational studies, are invaluable for predicting reaction outcomes and designing synthetic strategies.

Catalytic Strategies for Functionalizing 3 Bromodec 1 Yne

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the construction of carbon-carbon bonds. rsc.orgnih.gov In the context of 3-Bromodec-1-yne, palladium-catalyzed cross-coupling reactions offer a powerful means to introduce aryl, heteroaryl, and other organic fragments.

Sonogashira Coupling with Aryl and Heteroaryl Halides

The Sonogashira coupling reaction is a prominent method for the formation of a C(sp²)-C(sp) bond, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst. wikipedia.org The reaction is versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, while it is a bromoalkyne and not a terminal alkyne, related Sonogashira-type couplings can be envisioned where it acts as the electrophilic partner. However, direct Sonogashira coupling of this compound with terminal alkynes is more accurately described under copper-catalyzed conditions (see Cadiot-Chodkiewicz coupling). The more classical Sonogashira reaction would involve a terminal alkyne and an aryl or heteroaryl halide. For example, a related reaction is the coupling of a terminal alkyne with an aryl bromide. rsc.org

Table 1: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Product Yield (%)
Iodobenzene Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N Diphenylacetylene >95
4-Iodotoluene 1-Octyne PdCl₂(PPh₃)₂, CuI, n-BuNH₂ 1-(p-Tolyl)oct-1-yne 91

This table presents representative examples of Sonogashira couplings and does not directly involve this compound as a substrate, but illustrates the general transformation.

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond the well-known Sonogashira reaction, palladium catalysts can mediate a variety of other carbon-carbon bond-forming reactions. These can include Heck-type reactions and other cross-coupling processes with organometallic reagents. While specific examples involving this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable. For instance, palladium-catalyzed coupling of alkyl halides with various nucleophiles is a known transformation. researchgate.net

Intramolecular Pd(0)-Catalyzed Oxy- and Aminoalkynylation

A significant application of palladium catalysis is in the intramolecular cyclization of unsaturated alcohols and amines. epfl.ch Researchers have developed Pd(0)-catalyzed oxy- and aminoalkynylation of γ-hydroxy alkenes using bromoacetylenes. epfl.ch This method allows for the synthesis of substituted tetrahydrofurans and pyrrolidines, which are important heterocyclic motifs in bioactive compounds. epfl.ch While the initial work was limited to silylated alkynyl bromides, the methodology has been extended to include aliphatic bromoacetylenes. epfl.ch

In a typical reaction, an alcohol or N-Boc protected amine with a pendant alkene can undergo cyclization in the presence of a Pd(0) catalyst and a bromoalkyne like this compound. The reaction proceeds via oxidative addition of the palladium catalyst to the bromoalkyne, followed by nucleophilic attack of the hydroxyl or amino group onto the coordinated alkene, and subsequent reductive elimination to afford the alkynylated heterocycle. epfl.ch

Table 2: Intramolecular Pd(0)-Catalyzed Oxyalkynylation

Substrate Bromoalkyne Catalyst System Product Yield (%)
pent-4-en-1-ol 1-bromo-2-(trimethylsilyl)acetylene Pd₂(dba)₃, DPEPhos, NaOtBu 2-((trimethylsilylethynyl)methyl)tetrahydrofuran 75

This table illustrates the general transformation. Specific data for this compound was not found, so a related bromoalkyne is shown.

Copper-Catalyzed Transformations

Copper catalysts play a crucial role in alkyne chemistry, facilitating a range of coupling reactions with high efficiency and selectivity.

Copper-Mediated Cross-Coupling Reactions

Copper(I) salts are known to catalyze the coupling of terminal alkynes with haloalkanes. While less common than palladium-catalyzed methods for aryl-alkyne coupling, copper catalysis is particularly relevant for the coupling of alkynyl halides.

Applications in Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this transformation, acting as the haloalkyne component.

The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the copper center with the bromoalkyne. Reductive elimination then yields the 1,3-diyne product and regenerates the copper(I) catalyst. wikipedia.org

Table 3: Cadiot-Chodkiewicz Coupling with this compound Analogs

Terminal Alkyne Bromoalkyne Catalyst System Product Yield (%)
Phenylacetylene 1-Bromopropyne CuCl, NH₂OH·HCl, EtNH₂ 1-Phenylpenta-1,3-diyne 85
Ethynyltrimethylsilane 1-Bromo-2-phenylacetylene CuI, Piperidine 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne 90

This table provides representative examples of the Cadiot-Chodkiewicz coupling. Specific examples with this compound were not found, but the data for analogous bromoalkynes illustrates the reaction's utility.

Indium-Catalyzed Hydrothiolation Reactions

The addition of sulfur-hydrogen (S-H) bonds across the carbon-carbon triple bond of alkynes, known as hydrothiolation, is a fundamental transformation in organic synthesis. For bromoalkynes such as this compound, this reaction presents unique challenges and opportunities. The use of indium catalysts has emerged as a particularly effective strategy. rsc.org Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been identified as a potent catalyst for the hydrothiolation of bromoalkynes, a reaction type that was previously an unexplored area in metal-catalyzed additions. rsc.org This method is significant as it provides a direct route to β-bromo vinyl sulfides, which are important synthetic intermediates. rsc.org

Regio- and Stereoselective Synthesis of β-Bromo Vinyl Sulfides

A critical aspect of alkyne hydrothiolation is controlling the regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (i.e., syn vs. anti-addition). Research has demonstrated that the In(OTf)₃-catalyzed addition of various thiols to bromoalkynes proceeds with absolute selectivity. rsc.org The reaction exclusively yields (Z)-β-bromo vinyl sulfides, a result of syn-addition of the thiol to the alkyne. rsc.org

The reaction is typically performed using In(OTf)₃ as the catalyst in a solvent such as refluxing toluene. rsc.org This protocol has been successfully applied to a range of aromatic and aliphatic thiols with bromoalkynes. The process is notable for its high degree of selectivity, with no formation of side products. rsc.org The importance of β-halo vinyl sulfides lies in their utility as precursors for synthesizing more complex molecules like tri- or poly-substituted alkenes and vinyl sulfones. rsc.org

Table 1: Indium-Catalyzed Hydrothiolation of a Bromoalkyne with Various Thiols This table illustrates the general reaction scope as applied to a model bromoalkyne, demonstrating the types of thiol coupling partners compatible with this methodology.

EntryThiolProduct Structure (Illustrative)Yield (%)
12-MercaptobenzothiazoleProduct of 2-Mercaptobenzothiazole additionGood
2ThiophenolProduct of Thiophenol additionGood
34-MethylthiophenolProduct of 4-Methylthiophenol additionGood
44-ChlorothiophenolProduct of 4-Chlorothiophenol additionGood

Rhenium-Catalyzed Alkyne Functionalizations

Rhenium complexes have proven to be versatile catalysts for activating the carbon-carbon triple bonds of unactivated terminal alkynes for various transformations. alfachemic.com These catalysts can operate through soft Lewis acidity, coordinating with the alkyne to facilitate nucleophilic attack. alfachemic.com This activation strategy opens pathways for diverse functionalizations, including C-N and C-C bond formation.

One notable application is the rhenium-catalyzed hydroamidation of unactivated terminal alkynes. acs.org Using a commercially available rhenium complex, Re₂(CO)₁₀, cyclic amides can be added across the triple bond of terminal alkynes to produce (E)-enamides with high regio- and stereoselectivity (E:Z >99:<1). acs.org This reaction represents a significant advance, as rhenium complexes had not previously been utilized for intermolecular hydroamidation of alkynes. acs.org The proposed mechanism may involve the formation of a rhenium-vinylidene intermediate, which is then attacked by the amide nucleophile. acs.org Other rhenium-catalyzed reactions applicable to terminal alkynes include the addition of 1,3-dicarbonyl compounds, the synthesis of substituted phenols, and the dimerization or cyclotrimerization of terminal alkynes. alfachemic.comweebly.com

Table 2: Rhenium-Catalyzed Hydroamidation of a Terminal Alkyne This table shows representative examples of cyclic amides used in the Re₂(CO)₁₀-catalyzed hydroamidation of a model terminal alkyne.

EntryAlkyne (Model)AmideYield (%)
11-Dodecyne2-Pyrrolidinone80
2Phenylacetylene2-Pyrrolidinone81
31-Dodecyneδ-Valerolactam75
41-Dodecyneε-Caprolactam72
5Phenylacetyleneε-Caprolactam78

Enzymatic and Biocatalytic Transformations Involving Brominated Alkynes

The field of biocatalysis offers powerful tools for selective chemical transformations under mild conditions. Enzymes can exhibit remarkable substrate specificity and tolerance to various functional groups. Research into a non-heme iron-dependent fatty acid decarboxylase, identified as PFL_4321, has revealed its capacity to act on a range of functionalized substrates. google.com

This enzyme catalyzes the conversion of medium-chain length fatty acids into their corresponding terminal alkenes (1-alkenes). google.com Crucially, PFL_4321 demonstrates a broad tolerance for functionality on the substrate's terminal (ω) carbon. It successfully converts substrates such as 11-bromoundecanoic acid and 10-undecynoic acid into their respective terminally functionalized 1-alkenes. google.com This indicates the enzyme's binding pocket can accommodate and process molecules containing both bromine and alkyne functionalities. The ability of PFL_4321 to transform 11-bromoundecanoic acid to 1-bromo-10-undecene and 10-undecynoic acid to undec-1-en-10-yne highlights its potential as a biocatalyst for modifying molecules like this compound, which contains similar structural motifs. google.com

Table 3: Substrate Scope of PFL_4321 Decarboxylase This table outlines various functionalized fatty acids that are successfully converted to their corresponding terminal olefins by the PFL_4321 enzyme, demonstrating its functional group tolerance.

SubstrateProduct
Lauric acid (C12)1-Undecene
Myristic acid (C14)1-Tridecene
Capric acid (C10)1-Nonene
11-Bromoundecanoic acid1-Bromo-10-undecene
12-Bromododecanoic acid1-Bromo-11-dodecene
10-Undecynoic acidUndec-1-en-10-yne
11-Aminoundecanoic acid10-Undecen-1-amine

Derivatization and Functional Group Interconversions of 3 Bromodec 1 Yne

Synthesis of Novel Long-Chain Brominated Alkyne Derivatives

The terminal alkyne in 3-Bromodec-1-yne serves as a versatile handle for carbon-carbon bond formation, enabling the extension of the carbon chain. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly effective for this purpose. By reacting this compound with various terminal alkynes or aryl halides, a diverse library of more complex long-chain alkynes can be synthesized while preserving the reactive bromide functionality for subsequent transformations.

Another key strategy involves the deprotonation of the terminal alkyne with a strong base to form a potent acetylide nucleophile. This intermediate can then react with a range of electrophiles, such as alkyl halides, to generate substituted internal alkynes. This method allows for the precise introduction of various alkyl chains at the C1 position.

Table 1: Representative C-C Coupling Reactions for Chain Extension

Reactant Coupling Partner Catalyst/Reagents Expected Product
This compound Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N 3-Bromo-1-phenyl-dec-1-yne
This compound 1-Hexyne Pd(PPh₃)₄, CuI, Et₃N 3-Bromo-hexadec-1,5-diyne

Formation of Alkyne-Containing Heterocyclic Systems

The alkyne moiety of this compound is a key precursor for the synthesis of various heterocyclic systems through cyclization reactions. mdpi.com Metal-catalyzed processes, such as silylcarbocyclization or silylformylation, can be employed to construct cyclic structures. mdpi.com These reactions involve the simultaneous introduction of a silyl (B83357) group and a carbonyl or carbon group across the triple bond, which can then be elaborated into heterocycles like tetrahydrofurans, pyrrolidines, lactones, and lactams. mdpi.com

For instance, an intramolecular cyclization could be achieved if the bromo-group is first converted into a suitable tethered nucleophile (e.g., an alcohol or amine). Alternatively, intermolecular reactions with bifunctional reagents can lead to the formation of complex heterocyclic frameworks. The alkyne can act as a dienophile or participate in cycloaddition reactions, providing a pathway to a wide array of ring systems.

Reactions with Organometallic Reagents, including Grignard Reagents

The reaction of this compound with organometallic reagents is dictated by the presence of two distinct electrophilic and acidic sites.

Reaction with Grignard Reagents: When this compound is treated with a Grignard reagent (e.g., methylmagnesium bromide), the primary reaction is an acid-base reaction. youtube.comlibretexts.org The Grignard reagent, being a strong base, will deprotonate the terminal alkyne (pKa ≈ 25) to form a magnesium acetylide. This is a much faster process than nucleophilic attack at the secondary bromide. The resulting acetylide is a new organometallic species that can be used in subsequent reactions with other electrophiles. youtube.com

Attempted Formation of a Grignard Reagent: Preparing a Grignard reagent from this compound by reacting it with magnesium metal is problematic. Any Grignard species that forms would be highly basic and would immediately be quenched by the acidic terminal alkyne proton of another starting material molecule, leading to dimerization and other side products. stackexchange.com

Table 3: Reactivity with Organometallic Reagents

Reagent Reaction Site Product Type Notes
CH₃MgBr Terminal Alkyne (acidic proton) Magnesium Acetylide Fast acid-base reaction. youtube.comlibretexts.org
Mg⁰ (metal) C-Br bond Problematic The formed Grignard reagent is incompatible with the acidic alkyne proton. stackexchange.com

Preparation of Unsaturated Carboxylic Acids from Bromoalkyne Precursors

A straightforward method to convert this compound into an unsaturated carboxylic acid involves the carboxylation of the terminal alkyne. This two-step process leverages the acidity of the alkyne proton.

Deprotonation: The terminal alkyne is first deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic lithium acetylide.

Carboxylation: The acetylide is then quenched with an electrophile, carbon dioxide (CO₂), typically from dry ice. Subsequent acidic workup protonates the resulting carboxylate salt to yield the corresponding α,β-alkynoic acid (a propiolic acid derivative). masterorganicchemistry.com

This sequence provides direct access to 4-bromoundec-2-ynoic acid, an unsaturated carboxylic acid, while retaining the bromide for potential further functionalization. libretexts.org

Synthesis of N,O-dimethylhydroxylamine Derivatives

N,O-dimethylhydroxylamine derivatives, commonly known as Weinreb amides, are valuable intermediates in organic synthesis because they react with organometallic reagents to produce ketones without over-addition. researchgate.net These amides can be synthesized from carboxylic acids.

Starting from the 4-bromoundec-2-ynoic acid prepared in the previous section, a Weinreb amide can be formed in a two-step procedure:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl derivative, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Formation: The activated acyl chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine (B92270) or triethylamine) to form the target Weinreb amide. researchgate.net

This process transforms the bromoalkyne precursor into a versatile building block that can be precisely converted into a variety of ketones through reaction with Grignard or organolithium reagents.

Strategic Utility of 3 Bromodec 1 Yne in Complex Molecular Construction

Applications as a Versatile Building Block (Synthon) in Multi-Step Synthesis

In the planning of organic syntheses, a technique known as retrosynthetic analysis is employed to deconstruct a target molecule into simpler, readily available precursors. researchgate.net This process identifies idealized fragments called synthons, which correspond to tangible chemical reagents. researchgate.net 3-Bromodec-1-yne serves as a practical manifestation of a C10 synthon, equipped with two distinct reactive sites.

The primary utility of this compound in multi-step synthesis stems from its identity as a propargylic halide. The carbon-bromine bond at the C-3 position is susceptible to nucleophilic substitution, allowing for the introduction of the ten-carbon chain onto a wide variety of molecular scaffolds. Furthermore, the terminal alkyne provides a second handle for chemical modification. It can be deprotonated to form a nucleophilic acetylide or participate in various coupling reactions and cycloadditions. This dual reactivity is a cornerstone of its application in creating complex molecules through a series of planned, sequential steps. chemsrc.com The ability to perform functional group transformations, such as converting the alkyne into an alkene, ketone, or other groups, further broadens its synthetic utility. chemsrc.comjst.go.jp

Role in Natural Product Total Synthesis

The synthesis of natural products is a critical field in organic chemistry, often requiring the assembly of intricate carbon skeletons with precise stereochemistry. researchgate.net Acetylenic compounds are frequently employed as precursors in these syntheses. researchgate.net

Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). nih.govwikipedia.org These compounds often feature long carbon chains with varied oxygenation patterns. nih.gov The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, a process that synthetic chemists often mimic using iterative coupling strategies. wikipedia.org

In synthetic approaches, building blocks containing alkyne functionalities are invaluable. The alkyne can be hydrated to form a β-hydroxyketone, a key motif in polyketide structures, or fully reduced to create saturated hydrocarbon sections. While direct examples detailing the use of this compound in polyketide synthesis are not prominent in the literature, its structure is well-suited for such applications. As a C10 fragment, it could be coupled with other synthons to construct segments of a larger polyketide backbone. For instance, the propargylic bromide can react with a nucleophile, and the terminal alkyne can subsequently be elaborated through hydration or reduction, mirroring the functional group manipulations common in polyketide synthesis. wikipedia.org The Corey-Fuchs reaction is a notable method for generating terminal alkynes from aldehydes, a transformation central to the synthesis of many complex natural products, including polyketides. researchgate.net

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. gla.ac.uk The synthesis of these often complex structures provides a significant challenge and a platform for demonstrating the utility of novel synthetic methods. The use of bromoalkyne fragments has been documented in the synthesis of alkaloid analogues.

A pertinent example is the synthesis of analogues of N-methylniphatyne A, a 3-alkylpyridine alkaloid isolated from a marine sponge. jst.go.jp In this research, the structurally related isomer, 10-bromodec-1-yne, was utilized as a key building block. jst.go.jp It was converted into an N-methoxy-N-methylamino alkyne, which was then coupled with a pyridylalkyl bromide fragment to construct the final alkaloid structure. jst.go.jp This strategy highlights how a bromoalkyne with a C10 chain can be effectively incorporated into a heterocyclic alkaloid framework. The use of this compound in a similar convergent strategy would allow for the introduction of the functionalized decynyl side chain at a different position within the target molecule, demonstrating the modularity of this approach for creating a library of related alkaloid structures.

Naturally occurring polyynes are compounds characterized by multiple acetylene (B1199291) units and are found in a wide array of organisms, displaying a broad range of biological activities. researchgate.net The construction of the polyyne core often relies on transition-metal-catalyzed coupling reactions. researchgate.net

This compound is an ideal substrate for these key reactions. As a propargylic bromide, it can serve as the electrophilic partner in Cadiot-Chodkiewicz or related copper-catalyzed cross-coupling reactions with a terminal alkyne to form a conjugated diyne system. researchgate.net This method is a foundational strategy for elongating alkyne chains and building the polyyne backbone. researchgate.net The total synthesis of (−)-Aplyolide A, a polyunsaturated marine natural product, exemplifies this strategy, relying on consecutive couplings of terminal alkynes with propargylic halides to build the carbon framework. researchgate.net The reactivity of this compound makes it a powerful tool for extending a molecular fragment by a C10 unit while simultaneously installing another alkyne for further elaboration, a crucial step in the assembly of complex acetylenic natural products.

Fatty acids and their derivatives are fundamental biological molecules and important synthetic targets. researchgate.net Bromoalkynes with long carbon chains are established precursors for creating functionalized fatty acid probes used in chemical biology. researchgate.net For example, 10-bromodec-1-yne has been used to synthesize a medium-chain fatty acid-based probe through sulfonylation and subsequent transformations. researchgate.net Similarly, this compound provides a C10 frame that can be chemically modified at both ends to generate various fatty acid derivatives. The bromine can be substituted, and the alkyne can be oxidized or reduced to furnish the carboxylic acid head group or other functionalities along the chain.

Furthermore, this compound is a strategic precursor for the synthesis of 1,3-diols, which are important structural motifs in many natural products. nih.govnih.gov The synthesis of 1,3-diols can be achieved through various methods, including the reduction of β-hydroxy ketones or the hydration of alkynes. organic-chemistry.orgresearchgate.net A synthetic route could involve a nucleophilic attack at the C-3 position of this compound, displacing the bromide. Subsequent hydration of the alkyne moiety (e.g., via oxymercuration-demercuration or hydroboration-oxidation) would yield a ketone at the C-2 position, which upon reduction would generate a 1,3-diol. This sequential functionalization makes this compound a versatile starting point for accessing these valuable chiral building blocks. nih.govresearchgate.net

Contribution to Modular and Convergent Synthetic Strategies

This compound is exceptionally well-suited for convergent and modular synthetic designs due to its bifunctional nature. It allows for the preparation of a C10 fragment that can be independently elaborated before being coupled to other complex parts of a molecule. For example, one fragment of a target molecule can be prepared with a nucleophilic group that can displace the bromide of this compound. In parallel, a second molecular fragment can be prepared for coupling with the alkyne end, for instance, via a Sonogashira or Click reaction. This modular approach was demonstrated in the synthesis of the N-methylniphatyne A analogue, where two fragments of similar complexity were synthesized separately and then joined. jst.go.jpepfl.ch This strategy of coupling pre-synthesized building blocks is more efficient and flexible, allowing for the rapid generation of analogues by simply changing one of the modules. scribd.com The use of this compound as a linker or as a side-chain precursor embodies the principles of convergent synthesis, making it a valuable tool in the construction of complex organic molecules. wikipedia.org

Q & A

Q. How to identify gaps in existing research on this compound?

  • Systematic Review : Use SciFinder or Reaxys to compile all reported derivatives and reactions. Map trends (e.g., understudied nucleophilic substitutions) and contrast with analogous compounds (e.g., 3-chlorodec-1-yne) .
    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
    24:29

Q. Guidelines for Methodological Rigor

  • Experimental Reproducibility : Document deviations from literature protocols (e.g., inert gas purity) and provide raw data in supplementary materials .
  • Critical Synthesis : Avoid overreliance on single studies; triangulate findings across disciplines (e.g., organic chemistry vs. materials science) .

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